Technical Monograph: 4-(3,4-Dichlorophenyl)-2-oxobutanoic Acid
Technical Monograph: 4-(3,4-Dichlorophenyl)-2-oxobutanoic Acid
This technical guide provides an in-depth analysis of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid , a critical alpha-keto acid intermediate used in the synthesis of non-canonical amino acids and pharmaceutical scaffolds.
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-(3,4-dichlorophenyl)-2-oxobutanoic acid (also known as 3,4-dichloro-alpha-ketohomophenylalanine ) is a specialized chemical scaffold utilized primarily in the development of peptide mimetics and chiral pharmaceutical intermediates. Unlike its more common isomer, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (a key intermediate for Sertraline), the 2-oxo variant serves as the direct alpha-keto precursor to homo-3,4-dichlorophenylalanine .
This guide details the structural properties, validated synthesis protocols, and biochemical utility of this compound, specifically addressing the critical distinction between the 2-oxo and 4-oxo isomers to prevent costly experimental errors.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[2]
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IUPAC Name: 4-(3,4-dichlorophenyl)-2-oxobutanoic acid
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Common Synonyms: 2-oxo-4-(3,4-dichlorophenyl)butyric acid;
-keto- -(3,4-dichlorophenyl)butyrate. -
Molecular Formula:
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Molecular Weight: 247.07 g/mol
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CAS Number: Note: Often conflated with the 4-oxo isomer (CAS 50597-19-8). Users must verify the specific substitution pattern via NMR.
Structural Dynamics: Keto-Enol Tautomerism
As an
Figure 1: Keto-enol tautomerism of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid. The equilibrium favors the keto form in acidic/neutral media.
Synthesis Protocols
Two primary routes are established for the synthesis of this compound: a classical organometallic approach (Grignard) and a modern biocatalytic route (Transamination).
Method A: Grignard Addition (Chemical Standard)
This method is preferred for gram-scale synthesis where biocatalysts are unavailable. It involves the reaction of a Grignard reagent with a dialkyl oxalate.
Reaction Scheme:
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Precursor Formation: 3,4-Dichlorophenethyl bromide is converted to the Grignard reagent.
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Nucleophilic Attack: The Grignard reagent attacks diethyl oxalate at low temperature to prevent double addition.
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Hydrolysis: The resulting ester is hydrolyzed to the free acid.
Protocol:
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Reagents: 3,4-Dichlorophenethyl bromide (1.0 eq), Mg turnings (1.1 eq), Diethyl oxalate (1.2 eq), THF (anhydrous).
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Step 1 (Grignard): In a flame-dried flask under Argon, activate Mg with iodine. Add 3,4-dichlorophenethyl bromide in THF dropwise at reflux to form 3,4-Cl2-Ph-CH2-CH2-MgBr.
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Step 2 (Coupling): Cool the Grignard solution to -78°C. Cannulate into a solution of diethyl oxalate in THF at -78°C. Stir for 2 hours.
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Step 3 (Workup): Quench with saturated
. Extract with EtOAc. Purify the intermediate ester via flash chromatography. -
Step 4 (Hydrolysis): Treat the ester with 1M LiOH in THF/Water (1:1) at 0°C for 1 hour. Acidify to pH 2 with 1M HCl. Extract and recrystallize from hexanes/EtOAc.
Method B: Biocatalytic Synthesis (Green Chemistry)
This route utilizes L-amino acid oxidase (L-AAO) or transaminases to convert the corresponding amino acid to the keto acid. This is ideal for generating the compound in situ for enzymatic assays.
Protocol:
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Substrate: D- or L-homo-3,4-dichlorophenylalanine.
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Enzyme: L-Amino Acid Oxidase (e.g., from Crotalus atrox venom) or a specific Transaminase.
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Conditions: Incubate substrate (10 mM) with enzyme in Tris-HCl buffer (pH 7.4) at 37°C. Catalase is added to scavenge
byproducts. -
Purification: Acidify to precipitate the protein, centrifuge, and extract the supernatant with ethyl acetate.
Figure 2: Comparison of Chemical (Grignard) and Biocatalytic synthesis pathways.
Physicochemical Properties & Characterization
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Solubility | Soluble in DMSO, Ethanol, EtOAc. | Poorly soluble in water (acid form). |
| pKa | ~2.5 (Carboxylic acid) | Alpha-keto group increases acidity compared to alkyl acids. |
| IR Spectrum | 1720-1740 cm⁻¹ (C=O, acid)1680-1700 cm⁻¹ (C=O, ketone) | Distinct doublet in carbonyl region. |
| ¹H NMR | Triplet splitting pattern confirms the |
Critical Quality Attribute (CQA):
The absence of a singlet at
Applications in Drug Development[5]
Precursor for Non-Canonical Amino Acids
The primary utility of this scaffold is as a substrate for Transaminases (ATs) to synthesize chiral homo-3,4-dichlorophenylalanine . This amino acid is a structural analog of phenylalanine but with an extended carbon chain and halogenated ring, offering:
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Increased Lipophilicity: Enhances membrane permeability of peptide drugs.
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Proteolytic Resistance: Non-standard side chains resist degradation by endogenous proteases.
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Steric Occlusion: The bulkier 3,4-dichloro group can fill hydrophobic pockets in target enzymes (e.g., ACE, HIV protease).
Enzyme Inhibition Studies
Alpha-keto acids act as transition-state analogs for enzymes that process amino acids. 4-(3,4-dichlorophenyl)-2-oxobutanoic acid is used to probe:
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Kynurenine Aminotransferase (KAT): Investigating inhibitors for neurodegenerative pathways.
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Lactate Dehydrogenase (LDH) Isoforms: Studying specificity in metabolic reprogramming of cancer cells.
Figure 3: Pharmacological application workflow: From scaffold to bioactive peptide mimetics.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
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Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Alpha-keto acids are prone to spontaneous decarboxylation upon prolonged exposure to heat or oxidative stress.
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Handling: Use standard PPE. Avoid inhalation of dust.
References
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Biocatalytic Synthesis of Non-Canonical Amino Acids
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Chemical Synthesis of Alpha-Keto Acids
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Structural Data & Isomer Distinction
- Title: PubChem Compound Summary for 4-(3,4-dichlorophenyl)-2-oxobutanoic acid.
- Source:National Center for Biotechnology Inform
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URL:[Link]
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Transaminase Applications
Sources
- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
